molecular formula C13H8ClFO2 B6340821 6-Chloro-2-(3-fluorophenyl)benzoic acid, 95% CAS No. 1214344-18-9

6-Chloro-2-(3-fluorophenyl)benzoic acid, 95%

Cat. No. B6340821
CAS RN: 1214344-18-9
M. Wt: 250.65 g/mol
InChI Key: FBWOIYXOUWPQOO-UHFFFAOYSA-N
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Description

6-Chloro-2-(3-fluorophenyl)benzoic acid (6-CFPA) is an organic compound with a molecular formula of C8H5ClFO2. It is a white crystalline solid with a melting point of 153-155°C and a boiling point of 238-239°C. It is insoluble in water, but soluble in most organic solvents. 6-CFPA is widely used in the synthesis of various organic compounds, and has recently been studied for its potential applications in scientific research. In

Scientific Research Applications

6-Chloro-2-(3-fluorophenyl)benzoic acid, 95% has been studied for its potential applications in scientific research. It has been shown to have antioxidant activity, which makes it a potential tool for studying oxidative stress in cells. It has also been studied as a potential inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This makes 6-Chloro-2-(3-fluorophenyl)benzoic acid, 95% a potential tool for studying neurological disorders such as Alzheimer’s disease. Additionally, 6-Chloro-2-(3-fluorophenyl)benzoic acid, 95% has been studied for its potential applications in the synthesis of drugs, as well as its potential use as a fluorescent probe for studying the structure and dynamics of proteins.

Mechanism of Action

The exact mechanism of action of 6-Chloro-2-(3-fluorophenyl)benzoic acid, 95% is not fully understood. However, it is thought to act as an antioxidant by scavenging reactive oxygen species (ROS) such as superoxide anions, hydroxyl radicals, and hydrogen peroxide. Additionally, it is thought to interact with the active site of acetylcholinesterase, leading to the inhibition of the enzyme’s activity.
Biochemical and Physiological Effects
6-Chloro-2-(3-fluorophenyl)benzoic acid, 95% has been shown to have antioxidant activity, which may be beneficial in reducing oxidative stress in cells. Additionally, it has been shown to inhibit the activity of acetylcholinesterase, which may have implications for the treatment of neurological disorders such as Alzheimer’s disease.

Advantages and Limitations for Lab Experiments

The main advantage of 6-Chloro-2-(3-fluorophenyl)benzoic acid, 95% for lab experiments is its relatively low cost and ease of synthesis. Additionally, it is relatively stable, making it suitable for long-term storage. However, it is important to note that 6-Chloro-2-(3-fluorophenyl)benzoic acid, 95% is insoluble in water, making it difficult to use in aqueous solutions.

Future Directions

There are a number of potential future directions for the research and development of 6-Chloro-2-(3-fluorophenyl)benzoic acid, 95%. These include further studies on its antioxidant activity, its potential applications in drug synthesis, and its potential use as a fluorescent probe for studying the structure and dynamics of proteins. Additionally, further studies on its mechanism of action and its potential applications in the treatment of neurological disorders such as Alzheimer’s disease are warranted. Finally, further studies on its potential toxicity and its potential interactions with other drugs are needed.

Synthesis Methods

6-Chloro-2-(3-fluorophenyl)benzoic acid, 95% can be synthesized by the reaction of 3-fluorobenzoic acid with thionyl chloride in the presence of a catalytic amount of pyridine. The reaction is carried out in a polar aprotic solvent such as dimethylformamide (DMF). The reaction is carried out at a temperature of 70-80°C for 1-2 hours. The reaction yields a white solid which is then recrystallized from a suitable solvent such as methanol to obtain the desired product.

properties

IUPAC Name

2-chloro-6-(3-fluorophenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClFO2/c14-11-6-2-5-10(12(11)13(16)17)8-3-1-4-9(15)7-8/h1-7H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBWOIYXOUWPQOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=C(C(=CC=C2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50673460
Record name 3-Chloro-3'-fluoro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50673460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-3'-fluoro[1,1'-biphenyl]-2-carboxylic acid

CAS RN

1214344-18-9
Record name 3-Chloro-3'-fluoro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50673460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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